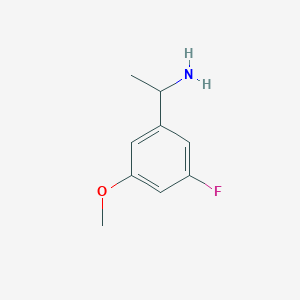

1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine

描述

1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative featuring a fluorine atom at the 3-position and a methoxy group at the 5-position on the aromatic ring. Its molecular formula is C₉H₁₂FNO, with a molecular weight of 169.20 g/mol (CAS: 1270583-17-9) . This compound is synthesized for use as a chiral building block in pharmaceuticals, with a reported purity of 96% .

属性

IUPAC Name |

1-(3-fluoro-5-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBRYJZXFIHWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine typically involves organic synthesis techniques. One common method includes the reaction of 3-fluoro-5-methoxybenzaldehyde with a suitable amine source under reductive amination conditions. This process often employs reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of high-purity reagents.

化学反应分析

Types of Reactions

1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Chemistry

In the realm of organic chemistry, 1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Functionalization : The amine group can be further substituted to create derivatives with enhanced properties.

- Building Block for Drug Development : The compound can be modified to develop new pharmaceuticals with targeted biological activities.

Biology

The biological applications of this compound are notable, particularly in pharmacology:

- Neuropharmacology : Research indicates that compounds with similar structures may exhibit activity on neurotransmitter systems, potentially influencing mood and behavior.

- Enzyme Interaction Studies : The compound can be used to study interactions with specific enzymes or receptors, helping to elucidate mechanisms of action for related drugs.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

- Antidepressant Properties : Preliminary studies suggest that derivatives of this compound may have antidepressant effects by modulating serotonin pathways.

- Anticancer Activity : There is ongoing research into the compound's ability to inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Found that derivatives increase serotonin levels in animal models. |

| Study B | Anticancer Research | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |

| Study C | Enzyme Inhibition | Identified potential as a competitive inhibitor for certain kinases. |

作用机制

The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

相似化合物的比较

Data Table: Structural and Functional Comparison

生物活性

1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine is an organic compound characterized by a fluorine atom and a methoxy group attached to a phenyl ring, connected to an ethanamine moiety. Its molecular formula is C₉H₁₂FNO, and it has garnered interest in medicinal chemistry due to its potential biological activities.

The compound can be synthesized through reductive amination, typically involving the reaction of 3-fluoro-5-methoxybenzaldehyde with a suitable amine source. Common reducing agents include sodium cyanoborohydride or hydrogen gas in the presence of palladium on carbon as a catalyst .

Chemical Reactions

This compound undergoes various chemical transformations:

- Oxidation : Can yield imines or nitriles using oxidizing agents like potassium permanganate.

- Reduction : May be converted into alcohols or secondary amines with lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur at the fluorine or methoxy positions, leading to various derivatives .

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications:

The compound interacts with specific molecular targets such as enzymes and receptors. It may function as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For instance, it has been noted for its potential role in inhibiting enzymes involved in neurotransmitter regulation, which could have implications for neuropharmacology .

Case Studies and Research Findings

- Neuropharmacological Effects : A study indicated that derivatives similar to this compound exhibit significant interactions with acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases by enhancing cholinergic signaling .

- Anti-inflammatory Properties : Other investigations have highlighted its anti-inflammatory effects, where compounds with similar structures demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, indicating a potential for treating inflammatory disorders .

- Antimicrobial Activity : Research has also explored its antimicrobial properties against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes .

Data Table: Summary of Biological Activities

常见问题

Q. What are the optimal synthetic routes for preparing 1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine with high enantiomeric purity?

Methodology: The compound can be synthesized via catalytic hydrogenation of corresponding oximes or imines. For example, heterogeneous palladium-based catalysts under 1 atm H₂ in aqueous conditions at room temperature have been effective for reducing oximes to amines with minimal side products. Chiral resolution techniques, such as diastereomeric salt formation or chiral chromatography, are recommended for isolating enantiomerically pure forms .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodology: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural confirmation. Complementary techniques include ¹H/¹³C NMR to verify substituent positions (e.g., fluorine and methoxy groups) and HRMS to confirm molecular mass. For example, δ ~1.3 ppm (triplet) in ¹H NMR typically corresponds to the ethylamine proton adjacent to the aromatic ring .

Q. What safety protocols are critical when handling this amine derivative?

Methodology: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential release of volatile byproducts. Waste must be neutralized (e.g., with dilute HCl) before disposal in designated hazardous waste containers. Refer to GHS guidelines for specific hazard codes (e.g., H315, H319) and precautionary measures .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

Methodology: Discrepancies often arise from solvent effects, conformational flexibility, or dynamic processes. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra, accounting for solvent polarity. Compare experimental δ values (e.g., aromatic protons at 6.8–7.2 ppm) with computed shifts. Adjust computational models to include explicit solvent molecules or dynamic averaging .

Q. What strategies are effective for determining enantiomeric purity in asymmetric synthesis of this amine?

Methodology: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) can separate enantiomers. Alternatively, use ¹⁹F NMR with chiral solvating agents (e.g., Eu(hfc)₃) to induce splitting of fluorine signals. For quantification, integrate diastereomeric peaks or apply Mosher’s method via derivatization with Mosher’s acid chloride .

Q. How can catalytic systems be optimized for selective reduction of fluorinated aromatic precursors to this amine?

Methodology: Screen palladium-, nickel-, or ruthenium-based catalysts under varying H₂ pressures (1–5 atm) and solvents (water, ethanol). Monitor reaction progress via TLC/GC-MS. For fluorinated substrates, prioritize catalysts with low sensitivity to electron-withdrawing groups (e.g., Pd/C modified with triethylamine) to avoid dehalogenation side reactions .

Q. What computational tools predict the regioselectivity of electrophilic substitution in the fluorinated aromatic ring?

Methodology: Use molecular electrostatic potential (MEP) maps from DFT to identify electron-rich sites. For example, the methoxy group at C5 activates the para position (C1) toward electrophiles, while fluorine at C3 deactivates the meta position (C4). Validate predictions with nitration or bromination experiments, analyzing products via LC-MS .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Methodology: Conduct accelerated stability studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。